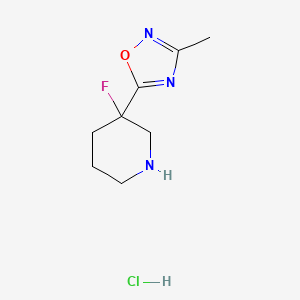
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, also known as ITOP, is a heterocyclic compound with a wide range of biological activities. It is a biologically active compound that has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. ITOP has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-viral activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and neurological disorders.
科学的研究の応用
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-viral activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and neurological disorders. Furthermore, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been studied for its potential use in the treatment of HIV, malaria, and other infectious diseases. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
作用機序
The mechanism of action of 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is not completely understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of COX-2 by 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione leads to the reduction of pro-inflammatory mediators, which in turn leads to the reduction of inflammation. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-oxidant and anti-cancer activities, which are believed to be due to its ability to scavenge free radicals and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess a wide range of biochemical and physiological effects. In animal studies, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. It has also been found to possess cardioprotective and neuroprotective effects. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-diabetic and anti-obesity effects. Furthermore, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-viral activities, which are believed to be due to its ability to inhibit the replication of viruses.
実験室実験の利点と制限
The advantages of using 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione in laboratory experiments. For example, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is water-soluble and can be easily degraded by enzymes. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is toxic at high concentrations and can cause adverse effects in laboratory animals.
将来の方向性
The potential future directions for 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione include its use in the treatment of HIV, malaria, and other infectious diseases. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the treatment of cardiovascular disease, diabetes, and obesity. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the development of new drugs and therapies for the treatment of various diseases and disorders.
合成法
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can be synthesized by several methods, including microwave-assisted synthesis, solvent-free synthesis, and electrochemical synthesis. In the microwave-assisted synthesis, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is synthesized by reacting piperidine-2,6-dione with 4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindole. In the solvent-free synthesis, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is synthesized by reacting piperidine-2,6-dione with 4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindole in anhydrous condition. In the electrochemical synthesis, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is synthesized by electrochemically oxidizing the piperidine-2,6-dione in the presence of 4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindole.
特性
IUPAC Name |
3-(7-isothiocyanato-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12-5-4-11(13(19)16-12)17-6-9-8(14(17)20)2-1-3-10(9)15-7-21/h1-3,11H,4-6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUXQLGKNSUFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)

![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)







![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B6610798.png)
![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)